Deacylgymnemic acid
Overview
Description
Deacylgymnemic acid, also known as (3β,4α,16β-21β,22α)-16,21,22,23,28-Pentahydroxyolean-12-en-3-yl β-D-glucopyranosiduronic acid or 3-O-β-D-Glucuronopyranosyl gymnemagenin, is a compound with the empirical formula C36H58O12 and a molecular weight of 682.84 .
Molecular Structure Analysis
The molecular structure of Deacylgymnemic acid is characterized by its empirical formula C36H58O12 and a molecular weight of 682.84 . More detailed structural information can be obtained from its SMILES string and InChI key .Scientific Research Applications
Application 1: Enhancement of Biomass and Gymnemic Acids Production in Cell Suspension
- Specific Scientific Field : Biotechnology
- Summary of the Application : Deacylgymnemic acid is used in the enhancement of cell suspension culture biomass and the production of gymnemic acids in Gymnema sylvestre, a plant known for its hypoglycemic active components . These components can be potential active pharmaceutical ingredients (API) to be used by pharmaceutical industries in modern medicines against diabetes .
- Methods of Application or Experimental Procedures : Callus was obtained from in vitro derived leaves of G. sylvestre on MS medium fortified with 3.0 mg/L 2, 4-d (2, 4-dichlorophenoxyacetic acid) and 1.0 mg/L Kn (Kinetin), and the same were used further to produce cell suspension cultures . Cell suspensions were exposed to different concentrations of sodium nitroprusside (SNP) (5, 10, 20, and 40 μM) and data were collected at 20, 30, and 40 days .
- Results or Outcomes : The study found that 20 μM SNP had the highest level of cell culture growth (398.94 ± 8.32 g/L Fresh cell weight (FCW) and 40.00 ± 0.75 g/L Dry cell weight (DCW) on 40-day as compared to control (MS with 3.0 mg/L 2, 4-d + 1.0 mg/L Kn) . High-performance liquid chromatography analysis showed that maximum accumulation of deacylgymnemic acid (5.51 mg/g DCW), gymnemagenin (2.80 mg/g DCW), and gymnemic acid XVII (2.08 mg/g DCW) in 20 μM SNP treatment which is (13.43, 13.86 and17.33 folds) higher than the respective control at 40 days exposure .
Application 2: Anti-Diabetic Plants
- Specific Scientific Field : Herbal Medicine
- Summary of the Application : Deacylgymnemic acid is found in Gymnema sylvestre, a plant known for its hypoglycemic active components . These components can be potential active pharmaceutical ingredients (API) to be used by pharmaceutical industries in modern medicines against diabetes .
- Methods of Application or Experimental Procedures : Traditional medicine from plant extracts has proved to be more affordable, clinically effective and relatively less adverse effects than modern drugs . Literature shows that the attention on the application of phytochemical constituents of medicinal plants in the pharmaceutical industry has increased significantly .
- Results or Outcomes : During the past few years, some of the new bioactive drugs isolated from plants showed antidiabetic activity with more efficacy than oral hypoglycemic agents used in clinical therapy . Traditional medicine performed a good clinical practice and is showing a bright future in the therapy of diabetes mellitus .
Application 3: Analytical Standard
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : Deacylgymnemic acid is used as an analytical standard in the field of analytical chemistry . Analytical standards are substances prepared for use as a reference material in determining the quantity of chemical components in mixtures .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular analysis being conducted . Typically, the analytical standard is used to calibrate the instrument that is being used for the analysis .
- Results or Outcomes : The use of Deacylgymnemic acid as an analytical standard helps ensure the accuracy and reliability of the analytical results .
Future Directions
Research suggests that Deacylgymnemic acid and other bioactive compounds from plants like Gymnema sylvestre could play a significant role in the treatment of diabetes mellitus . Moreover, techniques such as sodium nitroprusside treatment in cell suspension cultures have been shown to enhance the production of Deacylgymnemic acid and other secondary metabolites, suggesting potential for large-scale production .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUZSZLFZAMZLC-BNLARJOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923929 | |
Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deacylgymnemic acid | |
CAS RN |
121686-42-8 | |
Record name | Deacylgymnemic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121686428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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